1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde
Overview
Description
1-(4-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring substituted with a 4-chlorobenzyl group and an aldehyde functional group at the 2-position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 4-chlorobenzylamine with o-phenylenediamine to form 1-(4-chlorobenzyl)-1H-benzimidazole. This intermediate is then oxidized using an appropriate oxidizing agent, such as pyridinium chlorochromate, to yield the desired aldehyde derivative .
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(4-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions, particularly at the 2-position, with nucleophiles such as amines or thiols.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., ethanol, dichloromethane), and controlled temperatures to ensure optimal reaction rates and yields.
Scientific Research Applications
1-(4-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block for the synthesis of various pharmacologically active molecules, including anticancer, antiviral, and antimicrobial agents.
Biological Studies: It serves as a probe in biochemical assays to study enzyme inhibition and receptor binding interactions.
Material Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. These interactions can affect cellular pathways and processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
1-(4-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde can be compared with other benzimidazole derivatives, such as:
1-(4-Chlorobenzyl)-1H-benzimidazol-2-ylmethanol: This compound has a similar structure but with a hydroxyl group instead of an aldehyde group.
1-(4-Chlorobenzyl)-5,6-dimethyl-1H-benzimidazole: This derivative has additional methyl groups on the benzimidazole ring, which can influence its chemical properties and biological interactions.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]benzimidazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-12-7-5-11(6-8-12)9-18-14-4-2-1-3-13(14)17-15(18)10-19/h1-8,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJARYSVCFCLLKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360199 | |
Record name | 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
537010-34-7 | |
Record name | 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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